molecular formula C14H17BFNO2 B2560113 2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester CAS No. 2377610-43-8

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester

Cat. No. B2560113
CAS RN: 2377610-43-8
M. Wt: 261.1
InChI Key: QJVAPMKKMMNMKN-UHFFFAOYSA-N
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Description

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377610-43-8. Its molecular weight is 261.1 and its IUPAC name is [5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-11(16)9-10(12)7-8-17/h5-6,9H,7H2,1-4H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids and their esters, such as 2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester, are often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds.

Scientific Research Applications

Polymer Synthesis

Researchers have developed H2O2-cleavable poly(ester-amide)s using a facile synthesis method involving the Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester. These polymers exhibit potential as H2O2-responsive delivery vehicles, highlighting their utility in creating smart materials for controlled release applications (Cui et al., 2017).

Fluorescent Sensors

A study on the development of highly sensitive fluorescent sensors for detecting trace amounts of water showcases the use of anthracene-(aminomethyl)phenylboronic acid pinacol ester. This compound, equipped with a cyano group as an electron-withdrawing substituent, demonstrates the potential of boronic esters in environmental sensing and diagnostics (Miho et al., 2021).

Organic Synthesis and Functionalization

The versatility of arylboronic acid pinacol esters in organic synthesis is further evidenced by their role in the nickel-catalyzed borylation of polyfluoroarenes via C-F bond cleavage. This process transforms various partially fluorinated arenes into their corresponding boronate esters, underscoring the significance of these compounds in constructing complex molecular architectures (Zhou et al., 2016).

Light Emission Properties

In an intriguing discovery, simple arylboronic esters, such as phenylboronic acid pinacol ester, have been found to exhibit room-temperature phosphorescence in the solid state. This serendipitous finding opens up new avenues for the use of arylboronic esters in the development of organic phosphorescent materials, challenging the conventional understanding that heavy atoms or carbonyl groups are necessary for efficient phosphorescence (Shoji et al., 2017).

Mechanism of Action

In Suzuki–Miyaura coupling reactions, the mechanism involves an oxidative addition where palladium donates electrons to form a new Pd–C bond. Transmetalation then occurs, which involves the transfer of the organoboron group from boron to palladium .

properties

IUPAC Name

2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-11(16)9-10(12)7-8-17/h5-6,9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVAPMKKMMNMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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